molecular formula C21H27N9O6S B13705706 Coumarin Azide Plus

Coumarin Azide Plus

Cat. No.: B13705706
M. Wt: 533.6 g/mol
InChI Key: REYQIGRZAMDWFO-UHFFFAOYSA-N
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Description

Coumarin Azide Plus is a derivative of coumarin, a naturally occurring compound found in many plants Coumarin itself is known for its sweet scent and is used in perfumes and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin Azide Plus typically involves the reaction of coumarin with azide compounds. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. This reaction involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with sodium azide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Coumarin Azide Plus undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized metabolites.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the azide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Sodium azide is commonly used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted coumarin compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Coumarin Azide Plus stands out due to its enhanced fluorescent properties and its ability to undergo a wide range of chemical reactions. Its versatility in scientific research applications, particularly in bioconjugation and imaging, makes it a valuable compound in various fields.

Properties

Molecular Formula

C21H27N9O6S

Molecular Weight

533.6 g/mol

IUPAC Name

7-amino-3-[2-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-2-oxoethyl]-4-methyl-2-oxochromene-6-sulfonic acid

InChI

InChI=1S/C21H27N9O6S/c1-13-15-8-19(37(33,34)35)17(22)10-18(15)36-21(32)16(13)9-20(31)25-5-3-7-30-12-14(27-29-30)11-24-4-2-6-26-28-23/h8,10,12,24H,2-7,9,11,22H2,1H3,(H,25,31)(H,33,34,35)

InChI Key

REYQIGRZAMDWFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)NCCCN3C=C(N=N3)CNCCCN=[N+]=[N-]

Origin of Product

United States

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